Human DHODH Inhibition: 400-Fold Potency Differential Relative to Closest Structural Analog from the Same Patent Series
Within the same US20240034730 patent series and measured under identical assay conditions, 3-amino-1-(2,6-dichlorophenyl)propan-1-ol (reported as Compound 1) demonstrates an IC50 of 1.20 nM against recombinant human DHODH, while the closest structurally characterized analog in the same patent (Compound 27) shows an IC50 of 480 nM [1][2]. This represents a 400-fold potency differential (1.20 nM vs. 480 nM). Both measurements were obtained using the same DCIP chromogen reduction assay monitoring dihydroorotate oxidation [1].
| Evidence Dimension | DHODH inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 1.20 nM |
| Comparator Or Baseline | Compound 27 (analog from same patent): 480 nM |
| Quantified Difference | 400-fold more potent (1.20 nM vs. 480 nM) |
| Conditions | Recombinant human DHODH; DCIP chromogen reduction assay monitoring dihydroorotate oxidation |
Why This Matters
For researchers requiring potent DHODH inhibition at low nanomolar concentrations, the 400-fold potency differential directly impacts achievable target engagement and reduces compound consumption in dose-response studies.
- [1] BindingDB. BDBM50281169 (CHEMBL4173846) from US20240034730, Compound 1. IC50 = 1.20 nM against human DHODH. View Source
- [2] BindingDB. BDBM50281168 (CHEMBL4167855) from US20240034730, Compound 27. IC50 = 480 nM against human DHODH. View Source
